molecular formula C6H14Cl2N2 B599622 Octahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 165894-01-9

Octahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No. B599622
CAS RN: 165894-01-9
M. Wt: 185.092
InChI Key: SVFZGQRGZRGSBI-UHFFFAOYSA-N
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Description

Octahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 . It is also known as 3,7-Diazabicyclo[3.3.0]Octane dihydrochloride . The compound is used for research purposes .


Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyrroles has been achieved by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction was monitored by TLC . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular weight of Octahydropyrrolo[3,4-c]pyrrole dihydrochloride is 185.09 . The InChI Key is SVFZGQRGZRGSBI-UHFFFAOYSA-N . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 193.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .


Physical And Chemical Properties Analysis

Octahydropyrrolo[3,4-c]pyrrole dihydrochloride has a molar refractivity of 32.4±0.3 cm3, a polar surface area of 24 Å2, and a polarizability of 12.9±0.5 10-24 cm3 . It has a surface tension of 32.5±3.0 dyne/cm and a molar volume of 115.0±3.0 cm3 .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-5-2-8-4-6(5)3-7-1;;/h5-8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFZGQRGZRGSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676409
Record name Octahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydropyrrolo[3,4-c]pyrrole dihydrochloride

CAS RN

165894-01-9
Record name Octahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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